molecular formula C8H10BrNO B1285488 2-(3-Bromophenoxy)ethylamine CAS No. 926211-83-8

2-(3-Bromophenoxy)ethylamine

Cat. No.: B1285488
CAS No.: 926211-83-8
M. Wt: 216.07 g/mol
InChI Key: CKQSFXLELCTIFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)ethylamine typically involves the reaction of 3-bromophenol with ethylene oxide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an anhydrous solvent like acetonitrile . The specific preparation process is as follows:

  • Under nitrogen protection, add 3-bromophenol (28.9 mmol), potassium carbonate (28.9 mmol), and 100 mL of dry anhydrous acetonitrile into a 250 mL four-neck flask.
  • Stir the mixture for 15 minutes, then add 3.35 mL of chloroacetonitrile.
  • Heat the mixture to reflux at 85°C and react for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)ethylamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenoxy)ethylamine is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQSFXLELCTIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588150
Record name 2-(3-Bromophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926211-83-8
Record name 2-(3-Bromophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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